molecular formula C22H19NO3S B14165732 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one CAS No. 3532-46-5

3-Ethylsulfonyl-2,3-diphenylisoindol-1-one

Cat. No.: B14165732
CAS No.: 3532-46-5
M. Wt: 377.5 g/mol
InChI Key: YTTHTPUSZAFDKY-UHFFFAOYSA-N
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Description

3-Ethylsulfonyl-2,3-diphenylisoindol-1-one is a chemical compound known for its unique structure and properties. It belongs to the class of isoindolinones, which are heterocyclic compounds containing an isoindole ring system. This compound is characterized by the presence of an ethylsulfonyl group and two phenyl groups attached to the isoindole ring. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one typically involves the reaction of 2,3-diphenylisoindole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethylsulfonyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and cost-effectiveness by adjusting reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors and automated systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethylsulfonyl-2,3-diphenylisoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the isoindole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxides or sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Ethylsulfonyl-2,3-diphenylisoindol-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethylsulfonyl-2,3-diphenylisoindol-1-one involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylsulfonyl-2,3-diphenylisoindol-1-one: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2,3-Diphenylisoindol-1-one: Lacks the sulfonyl group, resulting in different chemical properties.

    3-Ethylsulfonyl-2-phenylisoindol-1-one: Contains only one phenyl group, leading to different reactivity and applications.

Uniqueness

3-Ethylsulfonyl-2,3-diphenylisoindol-1-one is unique due to the presence of both ethylsulfonyl and phenyl groups, which confer specific chemical and biological properties

Properties

CAS No.

3532-46-5

Molecular Formula

C22H19NO3S

Molecular Weight

377.5 g/mol

IUPAC Name

3-ethylsulfonyl-2,3-diphenylisoindol-1-one

InChI

InChI=1S/C22H19NO3S/c1-2-27(25,26)22(17-11-5-3-6-12-17)20-16-10-9-15-19(20)21(24)23(22)18-13-7-4-8-14-18/h3-16H,2H2,1H3

InChI Key

YTTHTPUSZAFDKY-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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